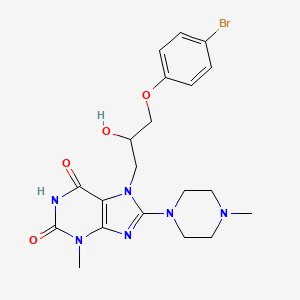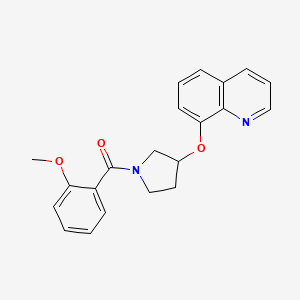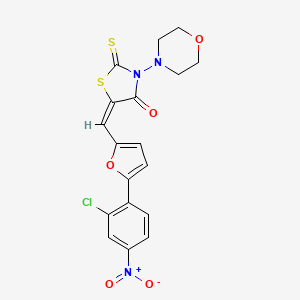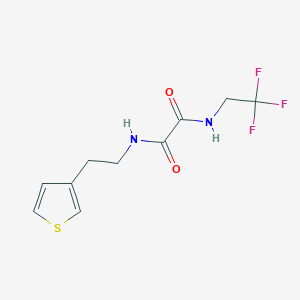![molecular formula C21H20N6OS B2450811 N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide CAS No. 895120-05-5](/img/structure/B2450811.png)
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ethylphenyl group, a 1,2,3-triazole ring, a 1,2,4-thiadiazole ring, and a benzamide group . These groups are common in many pharmaceuticals and synthetic organic compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the triazole and thiadiazole rings suggests that the compound may have a cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole and thiadiazole rings, as well as the benzamide group. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethylphenyl group could increase its hydrophobicity, while the triazole and thiadiazole rings could contribute to its stability .Scientific Research Applications
Antimicrobial Activity
Compounds with structures involving 1,2,4-triazole and 1,3,4-thiadiazole have shown promising in vitro antimicrobial activity against various bacterial strains such as Staphylococcus aureus, S. epidermidis, and Bacillus subtilis, indicating potential applications in developing new antimicrobial agents (Tehranchian et al., 2005).
Anticonvulsant Properties
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticonvulsant activity, highlighting their potential in the development of novel antiepileptic drugs. This suggests that structurally related compounds could be explored for their efficacy in treating seizure disorders (Sych et al., 2018).
Drug Development and Quality Control
The development of quality control methods for anticonvulsants among derivatives of 1,3,4-thiadiazole is very promising. This includes the synthesis of compounds with high anticonvulsive activity and the establishment of methods for their identification, impurity determination, and quantitative analysis, which is crucial for the standardization of new medicinal substances (Sych et al., 2018).
Liquid Crystalline Properties
The synthesis of compounds containing 1,3,4-thiadiazole and 1,2,4-triazole rings has led to the discovery of materials exhibiting enantiotropic nematic mesophases and potentially smectic phases. These findings are significant for the field of materials science, particularly in the development of new liquid crystalline materials for display technologies (Tomma et al., 2009).
Anticancer Potential
Compounds featuring thiadiazole and triazole structures have demonstrated potent antioxidant and anticancer properties, indicating their potential as novel therapeutic agents for cancer treatment. This suggests a promising area of research in exploring related compounds for anticancer activity (Sunil et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-4-15-8-10-17(11-9-15)27-14(3)18(24-26-27)19-22-21(29-25-19)23-20(28)16-7-5-6-13(2)12-16/h5-12H,4H2,1-3H3,(H,22,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNFOULUBMQEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B2450734.png)
![4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2450735.png)

![methyl 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B2450738.png)


![N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2450743.png)




